molecular formula C17H16 B1319497 2-Ethyl-7-phenyl-1H-indene CAS No. 154380-63-9

2-Ethyl-7-phenyl-1H-indene

Cat. No. B1319497
M. Wt: 220.31 g/mol
InChI Key: WJTHSRTZOOWAEG-UHFFFAOYSA-N
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Description

2-Ethyl-7-phenyl-1H-indene is a chemical compound with the molecular formula C17H16 . It has a molecular weight of 220.31 .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-7-phenyl-1H-indene consists of a three-ring system with two six-membered rings and one five-membered ring .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethyl-7-phenyl-1H-indene are not detailed in the literature, general reactions of indene derivatives are known . For example, indene derivatives can undergo reactions such as cycloisomerization, carboannulation, and Suzuki coupling .


Physical And Chemical Properties Analysis

2-Ethyl-7-phenyl-1H-indene has a predicted boiling point of 372.3±37.0 °C and a predicted density of 1.035±0.06 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Structural Studies

2-Ethyl-7-phenyl-1H-indene and its derivatives have been explored in chemical synthesis. For instance, derivatives of 2-phenyl-1H-indene-1-one exhibit antibacterial properties against both gram-negative and gram-positive bacteria. These compounds have been characterized using various spectroscopic techniques and analyzed through density functional theory (DFT) (El‐Sheshtawy & Baker, 2014).

Polymer Solar Cells

Indene derivatives are also significant in the field of solar energy. Indene-C60 bisadduct (ICBA) has been used as an electron-cascade acceptor material in polymer solar cells. It enhances the power conversion efficiency of the cells, providing more routes for charge transfer at the donor/acceptor interface (Cheng, Li & Zhan, 2014).

Transition Metal Complexes

2-Phosphorus-substituted indenes, including variants of 2-ethyl-7-phenyl-1H-indene, are used in creating transition metal complexes. These compounds have been synthesized through various chemical reactions and analyzed for their potential in applications like organometallic chemistry (Kazul'kin et al., 2005).

Liquid Crystal Technology

5,6-Difluoro-1H-indene derivatives, related to 2-ethyl-7-phenyl-1H-indene, have been developed as novel core structures for liquid crystals. They exhibit high optical anisotropy and are useful in technologies requiring high nematic–isotropic transition temperature (Yokokoji, Shimizu & Inoue, 2009).

Material Science

In material science, indene derivatives are used in creating new polymers with interesting properties like thermoreversible polymerization/depolymerization and high solubility in organic solvents. Such materials are based on functionalized indene monomeric units and have potential applications in nanotechnology and polymer chemistry (Cappelli et al., 2007).

Metallocene Chemistry

2-Ethyl-7-phenyl-1H-indene derivatives are used in synthesizing metallocene complexes involving titanium and zirconium. These complexes, showing potential in polymerization processes, are synthesized by modifying the structures of indene molecules (Morton et al., 2014).

properties

IUPAC Name

2-ethyl-7-phenyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-2-13-11-15-9-6-10-16(17(15)12-13)14-7-4-3-5-8-14/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTHSRTZOOWAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593571
Record name 2-Ethyl-7-phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-7-phenyl-1H-indene

CAS RN

154380-63-9
Record name 2-Ethyl-7-phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 5 L flask was equipped as in Example 3.178 g 2-ethyl-7-chloroindene (1 mol %), 1 L ether and 10.8 g Ni(dpp) (0.02 mol, 2 mol %) added, followed by 355 mL of 3.1M phenylmagnesium bromide in either (1.1 mol, 10% excess). After quenching and work-up by the method described in Example 3, 176 g 2-ethyl-7-phenylindene (0.8 mol) was obtained by vacuum distillation at 140° C. in 80% yield.
Quantity
3.178 g
Type
reactant
Reaction Step One
[Compound]
Name
Ni(dpp)
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
355 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 5L flask was equipped as in Example 3. 178 g 2-ethyl-7-chloroindene (1 mol), 1L ether and 10.8 g Ni(dpp) (0.02 mol, 2 mol %) added, followed by 355 mL of 3.1M phenylmagnesium bromide in ether (1.1 mol, 10% excess). After quenching and work-up by the method described in Example 3, 176 g 2-ethyl-7-phenylindene (0.8 mol) was obtained by vacuum distillation at 140° C. in 80% yield.
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
178 g
Type
reactant
Reaction Step Two
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ni(dpp)
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
355 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.1 mol
Type
solvent
Reaction Step Four

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